molecular formula C11H15N3O2 B12346425 Ethyl 4-pyridin-4-ylpyrazolidine-3-carboxylate

Ethyl 4-pyridin-4-ylpyrazolidine-3-carboxylate

Cat. No.: B12346425
M. Wt: 221.26 g/mol
InChI Key: QSCWDBMSGHAFNR-UHFFFAOYSA-N
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Description

Ethyl 4-pyridin-4-ylpyrazolidine-3-carboxylate is a heterocyclic compound that features a pyrazolidine ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-pyridin-4-ylpyrazolidine-3-carboxylate typically involves the reaction of ethyl pyruvate with hydrazine derivatives under controlled conditions. One common method involves the use of (het)aroylhydrazones of ethyl pyruvates, which are subjected to the Hurd–Mori and Vilsmeier–Haack reaction conditions . These reactions are carried out in the presence of reagents such as thionyl chloride and phosphoryl trichloride, often under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave-assisted organic synthesis (MAOS) can be employed to enhance synthetic efficiency and support green chemistry initiatives .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-pyridin-4-ylpyrazolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Ethyl 4-pyridin-4-ylpyrazolidine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 4-pyridin-4-ylpyrazolidine-3-carboxylate exerts its effects involves interactions with specific molecular targets. For instance, docking analyses suggest that it may bind to the podophyllotoxin pocket of gamma tubulin, contributing to its anticancer activity . The compound’s ability to interact with nucleic acids also suggests potential mechanisms involving DNA or RNA binding.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a pyrazolidine ring fused with a pyridine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

ethyl 4-pyridin-4-ylpyrazolidine-3-carboxylate

InChI

InChI=1S/C11H15N3O2/c1-2-16-11(15)10-9(7-13-14-10)8-3-5-12-6-4-8/h3-6,9-10,13-14H,2,7H2,1H3

InChI Key

QSCWDBMSGHAFNR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(CNN1)C2=CC=NC=C2

Origin of Product

United States

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